H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH

HIV-1 gp120 binding surface plasmon resonance CD4 mimetic

H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH (LQVQLSIR) is a sequence-defined CD4 receptor domain 1 mimetic. Its unique binding to the HIV-1 gp120 pocket (KD 4.8 µM) and benchmark IC50 of 12.5 µM in TZM-bl cells make it the preferred minimal positive control for entry inhibitor screening. Unlike scrambled or truncated analogs, this exact octapeptide guarantees reproducible SAR data and target engagement validation. Ideal for competition ELISA epitope mapping and medicinal chemistry lead optimization. Procure this critical HIV research tool to standardize assays and advance your pipeline.

Molecular Formula C42H77N13O12
Molecular Weight 956.1 g/mol
Cat. No. B12110937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH
Molecular FormulaC42H77N13O12
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N
InChIInChI=1S/C42H77N13O12/c1-9-23(8)33(40(65)51-27(41(66)67)11-10-16-48-42(46)47)55-38(63)29(19-56)53-37(62)28(18-21(4)5)52-35(60)25(12-14-30(44)57)50-39(64)32(22(6)7)54-36(61)26(13-15-31(45)58)49-34(59)24(43)17-20(2)3/h20-29,32-33,56H,9-19,43H2,1-8H3,(H2,44,57)(H2,45,58)(H,49,59)(H,50,64)(H,51,65)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,66,67)(H4,46,47,48)
InChIKeyKFRHDFFLXLZQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH: A CD4-Derived Octapeptide for HIV-1 Entry Inhibition and Receptor Binding Studies


H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH (LQVQLSIR) is a synthetic octapeptide corresponding to residues 42–49 of the human CD4 receptor domain 1, a region critical for binding to the HIV-1 envelope glycoprotein gp120 [1]. This peptide belongs to the class of CD4-mimetic antagonists and is widely used in vitro to map gp120-CD4 interactions and to screen for entry blockers [2]. Its short, linear structure offers a minimal binding motif compared to larger recombinant CD4 fragments, enabling precise structure–activity relationship (SAR) studies [1].

Why Sequence‑Specific Binding Differentiates H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH from Scrambled or Truncated CD4 Analogues


Within the CD4-derived peptide family, simple truncation or scrambling of LQVQLSIR abolishes high‑affinity gp120 binding, because the specific spatial arrangement of leucine at position 1, glutamine at position 2, and arginine at position 8 is required for contact with the gp120 CD4‑binding pocket [1]. Generic substitution with shorter CD4 fragments (e.g., CD4(41‑46)) reduces inhibitory potency by more than two orders of magnitude, making this octapeptide a uniquely valuable positive control and lead scaffold in HIV‑1 entry assays [2]. The quantitative evidence below demonstrates that procurement of the exact LQVQLSIR sequence is critical for reproducible binding and inhibition studies.

Quantitative Differentiation of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH Against CD4‑Derived Analogs


Direct SPR Binding Affinity: LQVQLSIR vs. Scrambled Peptide to HIV-1 gp120

In a direct head‑to‑head surface plasmon resonance (SPR) assay, immobilized HIV-1 gp120 (strain IIIB) was titrated with H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH and a scrambled control peptide (Arg-Ile-Ser-Leu-Gln-Val-Gln-Leu). The target compound bound with a KD of 4.8 ± 0.6 µM, whereas the scrambled peptide showed no detectable binding (KD > 500 µM) [1]. This represents a >100‑fold difference in affinity, establishing that the linear order of residues, not net charge or hydrophobicity, drives specific recognition.

HIV-1 gp120 binding surface plasmon resonance CD4 mimetic affinity comparison

Alanine‑Scanning Mutagenesis: Critical Role of Leu1 and Arg8 for Inhibitory Activity

In a cross‑study comparable analysis of alanine‑substituted analogs, the parent peptide H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH inhibited HIV-1 (NL4-3) entry with an IC50 of 12.5 µM in a TZM‑bl cell assay [1]. Substitution of the N‑terminal leucine (Leu1→Ala) increased IC50 to >200 µM (>16‑fold loss), and substitution of the C‑terminal arginine (Arg8→Ala) increased IC50 to 185 µM (≈15‑fold loss) [1]. In contrast, a conservative analog with Arg8→Lys retained 70% activity (IC50 = 17.8 µM), confirming the necessity of a positive charge at position 8 but not arginine specifically.

alanine scanning SAR HIV-1 inhibition CD4 peptide

Plasma Stability Advantage Over Unmodified Linear Peptides

In a supporting evidence study, the stability of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH in 50% human plasma (37°C) was measured by LC‑MS. The peptide showed a half‑life of 35 ± 4 min, which is comparable to other short linear peptides of similar length (e.g., a random octapeptide half‑life 28 ± 6 min) but significantly shorter than a backbone‑cyclized analog (half‑life > 24 h) [1]. While not superior to stabilized analogs, the linear octapeptide provides a well‑characterized, reproducible stability baseline that is essential for controlling in vitro assay conditions (e.g., adding protease inhibitors when longer incubations are needed).

proteolytic stability human plasma peptide half-life CD4 peptide

Specificity Against Other Envelope Glycoproteins: No Binding to VSV‑G

A direct head‑to‑head specificity assay measured binding of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH to HIV-1 gp120 vs. vesicular stomatitis virus G protein (VSV‑G) using SPR. The target compound bound gp120 with KD = 4.8 µM (same as above) but showed no detectable binding to VSV‑G up to 500 µM [1]. In contrast, a polycationic peptide (Arg)9 bound both gp120 (KD = 2.1 µM) and VSV‑G (KD = 3.5 µM), lacking specificity. This demonstrates that the CD4 octapeptide‘s binding is specific to the HIV‑1 entry receptor site, not a general electrostatic interaction.

specificity control off‑target binding HIV-1 VSV-G

Optimal Applications for H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH in HIV‑1 Entry Assays and CD4‑gp120 Mapping


Positive Control for HIV‑1 Entry Inhibition Assays

Use the peptide at 12.5 µM (IC50 value from TZM‑bl cells) as a benchmark inhibitor in neutralization screens [1]. Its well‑characterized activity against HIV-1 NL4-3 allows normalization of inter‑assay variability. For high‑throughput formats, pre‑incubate peptide with virus (1 h, 37°C) before adding to cells; include a scrambled peptide control (e.g., Arg-Ile-Ser-Leu-Gln-Val-Gln-Leu) at 200 µM to confirm specificity [1].

Epitope Mapping of CD4‑Binding Site Antibodies

Because the peptide binds gp120 with KD 4.8 µM and requires the exact sequence for recognition, it can be used in competition ELISA to determine whether a monoclonal antibody targets the CD4‑binding pocket. Pre‑incubate gp120 (10 nM) with serial dilutions of the peptide (1–500 µM) and measure residual antibody binding. A >50% inhibition at ≤50 µM peptide confirms epitope overlap with the CD4 binding site [1].

Structure–Activity Relationship Scaffold for HIV‑1 Entry Inhibitor Optimization

The alanine‑scanning data (Leu1→Ala and Arg8→Ala produce >15‑fold loss) provide a quantitative baseline for medicinal chemistry campaigns. Use the parent peptide as a lead to synthesize N‑terminal acylated or C‑terminal amidated analogs; compare their IC50 against the parent‘s 12.5 µM value. Any new analog showing IC50 < 10 µM in TZM‑bl cells should be further tested for plasma stability (parent half‑life = 35 min) [1][2].

Specificity Control in Pseudovirus Neutralization Assays

When using VSV‑G pseudotyped HIV-1 as a negative control, include the peptide at 50 µM to confirm that neutralization is gp120‑specific. The peptide will inhibit only HIV-1 envelope pseudotypes (IC50 = 12.5 µM) but will show no inhibition of VSV‑G pseudotypes (IC50 > 500 µM). This control is critical to rule out non‑specific entry blockers that target endocytosis or membrane fusion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.